molecular formula C13H28Cl2N2 B1426414 N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride CAS No. 1220034-43-4

N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride

Cat. No.: B1426414
CAS No.: 1220034-43-4
M. Wt: 283.3 g/mol
InChI Key: OOJRGWVAXKFXMT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a specific derivative within the piperidine family, distinguished by its unique structural characteristics and chemical properties. The compound bears the Chemical Abstracts Service registry number 1220034-43-4, establishing its formal chemical identity within international databases. The molecular composition of this dihydrochloride salt consists of the molecular formula C13H28Cl2N2, yielding a molecular weight of 283.28 grams per mole. This formulation indicates the presence of two hydrochloride groups associated with the parent amine structure, which significantly influences the compound's physicochemical properties and potential applications.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designating the core structure as a piperidine ring bearing both cyclohexyl and ethyl substituents at the nitrogen atom located at the third position. The parent free base compound, prior to salt formation, exhibits the molecular formula C13H26N2 with a corresponding molecular weight of 210.36 grams per mole. The stereochemical designation (3S) indicates the specific spatial arrangement of substituents around the piperidine ring, which may influence biological activity and pharmacological properties. Chemical structure databases maintain detailed records of this compound's three-dimensional conformations and molecular descriptors, including Simplified Molecular Input Line Entry System representations and International Chemical Identifier keys that facilitate computational chemistry applications and database searching.

Property Value Source
Chemical Abstracts Service Number 1220034-43-4
Molecular Formula (dihydrochloride) C13H28Cl2N2
Molecular Weight (dihydrochloride) 283.28 g/mol
Molecular Formula (free base) C13H26N2
Molecular Weight (free base) 210.36 g/mol
Stereochemical Configuration (3S)

The structural complexity of this compound arises from the combination of multiple ring systems and alkyl substituents. The piperidine core provides a six-membered saturated nitrogen heterocycle, while the cyclohexyl substituent introduces an additional six-membered aliphatic ring system. The ethyl group contributes to the overall lipophilicity and steric properties of the molecule. Chemical databases document various computed molecular descriptors for this compound, including topological polar surface area, hydrogen bond donor and acceptor counts, and rotatable bond numbers, which collectively influence its potential for biological membrane permeation and receptor binding interactions.

Historical Context in Piperidine Derivative Research

The development of piperidine derivatives as a research focus has evolved significantly over the past century, with this compound representing a contemporary contribution to this extensive chemical class. Historical investigations into piperidine-containing compounds began with fundamental studies of natural alkaloids and synthetic methodologies, establishing the foundational knowledge that supports current research into specialized derivatives. One of the earliest documented approaches to piperidine synthesis involving multicomponent reactions dates back to 1897, when Guareschi developed synthetic methods combining butanone, ethyl cyanoacetate, and ammonia solutions to generate cyclic imide structures containing piperidine fragments. This pioneering work established important precedents for multicomponent synthetic strategies that continue to influence modern approaches to piperidine derivative preparation.

Recent decades have witnessed substantial advances in piperidine derivative synthesis, with researchers developing increasingly sophisticated methodologies for constructing complex molecular architectures. Contemporary synthetic approaches encompass radical cyclization techniques, multicomponent reactions, and domino processes that combine multiple bond-forming events in single reaction sequences. These methodological developments have enabled the preparation of highly substituted piperidine derivatives with precise stereochemical control, expanding the chemical space available for pharmaceutical exploration. The evolution of synthetic methodology has particularly emphasized the development of environmentally benign approaches, including water-mediated cyclization reactions and recyclable catalyst systems that reduce environmental impact while maintaining synthetic efficiency.

The historical progression of piperidine research has been characterized by the recognition of structure-activity relationships that govern biological activity within this chemical class. Early investigations focused primarily on natural product isolation and basic synthetic transformations, while contemporary research emphasizes the systematic exploration of substitution patterns and their influence on pharmacological properties. The development of specialized derivatives such as this compound reflects this evolution toward targeted molecular design, where specific structural features are incorporated to optimize desired properties. Research groups have developed sophisticated analytical frameworks for evaluating piperidine derivatives, incorporating computational chemistry approaches, high-throughput screening methodologies, and structure-based drug design principles that guide the selection and optimization of promising candidates.

Historical Period Key Developments Representative Examples
Late 19th Century Early multicomponent synthesis Guareschi imide formation (1897)
Mid-20th Century Natural product isolation and characterization Alkaloid structure determination
Recent Decades Advanced synthetic methodologies Radical cyclization, domino reactions
Contemporary Era Targeted molecular design Specialized derivatives with optimized properties

Academic Significance in Medicinal Chemistry

This compound occupies a significant position within medicinal chemistry research due to the well-established pharmacological importance of piperidine derivatives. The broader class of piperidine-containing compounds has demonstrated remarkable versatility across multiple therapeutic areas, establishing these molecular scaffolds as privileged structures in drug discovery and development. Piperidine derivatives have been investigated for diverse pharmacological activities, including anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertensive, anti-malarial, and analgesic effects. This extensive spectrum of biological activities underscores the fundamental importance of the piperidine ring system as a core structural element in medicinal chemistry.

The academic significance of specialized piperidine derivatives extends beyond their direct therapeutic applications to encompass their role as research tools and synthetic intermediates. Many piperidine derivatives exhibit potent antinociceptive properties, making them valuable subjects for pain research and analgesic drug development. The structural modifications present in this compound, including the cyclohexyl and ethyl substituents, represent systematic approaches to modulating physicochemical properties and biological activity. These modifications can influence factors such as metabolic stability, receptor selectivity, and pharmacokinetic profiles, making such compounds valuable for structure-activity relationship studies and lead compound optimization.

Contemporary medicinal chemistry research has particularly emphasized the exploration of piperidine derivatives as potential inhibitors of dipeptidyl peptidase-4, an enzyme target relevant to diabetes treatment. This therapeutic application has renewed academic interest in piperidine-based molecular scaffolds and has driven the development of novel synthetic methodologies for accessing diverse structural variants. The incorporation of specific substitution patterns, such as those present in this compound, allows researchers to systematically investigate the influence of molecular architecture on biological activity and selectivity. These investigations contribute to the broader understanding of molecular recognition principles and enzyme-inhibitor interactions that guide rational drug design approaches.

Therapeutic Area Representative Applications Research Focus
Pain Management Antinociceptive compounds Structure-activity relationships
Diabetes Treatment Dipeptidyl peptidase-4 inhibitors Enzyme selectivity optimization
Cancer Research Anti-proliferative agents Mechanism of action studies
Neurological Disorders Anti-Alzheimer compounds Receptor binding investigations

The research significance of this compound also extends to its potential applications in chemical biology and pharmacological tool development. Compounds within this structural class serve as valuable probes for investigating biological pathways and molecular mechanisms, contributing to fundamental understanding of cellular processes and disease pathogenesis. The availability of well-characterized piperidine derivatives enables researchers to conduct systematic studies of biological systems, utilizing these compounds as chemical tools to dissect complex pharmacological phenomena. This application represents a critical intersection between synthetic chemistry and biological research, where carefully designed molecular probes facilitate the exploration of previously inaccessible biological questions and therapeutic targets.

Properties

IUPAC Name

N-cyclohexyl-N-ethylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-2-15(12-7-4-3-5-8-12)13-9-6-10-14-11-13;;/h12-14H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJRGWVAXKFXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride is a synthetic compound belonging to the class of piperidine derivatives. Its unique chemical structure, characterized by a piperidine ring substituted with cyclohexyl and ethyl groups, positions it as a candidate for various biological applications. This article delves into its biological activity, including receptor interactions, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₂₈Cl₂N₂
  • Molecular Weight : 283.3 g/mol
  • Structure : The compound features a six-membered ring containing one nitrogen atom, with dihydrochloride indicating the presence of two hydrochloride ions that enhance its solubility in water.

This compound exhibits biological activity primarily through its interactions with various receptors in the central nervous system (CNS). Research indicates that compounds with similar structures can influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions may lead to psychoactive effects, which are of interest in pharmacology for potential therapeutic uses in treating mood disorders and other CNS-related conditions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Biological Activity Description
Receptor Interaction Potential interaction with dopamine and serotonin receptors, influencing mood and behavior.
Psychoactive Effects May exhibit stimulant properties similar to other piperidine derivatives.
Analgesic Properties Structural similarities to compounds known for pain relief suggest potential analgesic effects.
Antidepressant Potential Modifications in the piperidine structure have shown promise in developing antidepressant agents.

Case Studies and Research Findings

  • Stimulant Properties : A study on related compounds indicated that modifications at the nitrogen position could enhance stimulant properties, suggesting that this compound might possess similar characteristics .
  • Analgesic Activity : Research has shown that piperidine derivatives can exhibit enhanced analgesic potency when specific substitutions are made. This suggests that this compound could be explored for its pain-relieving potential .
  • Antidepressant Effects : Compounds similar to this compound have demonstrated antidepressant-like effects in animal models, indicating a need for further investigation into its efficacy as a therapeutic agent .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally related compounds:

Compound Name Structural Feature Biological Activity
N-cyclohexyl-N-methylpiperidin-3-amineMethyl group at nitrogenPotential stimulant properties
N-(1-(2-thienyl)ethyl)-N-cyclohexylpiperidinThienyl substitutionAntidepressant effects
N-cyclohexyl-N-(2-fluorophenyl)piperidinFluorophenyl substitutionEnhanced analgesic potency

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
N-Cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride 1220034-43-4 C₁₃H₂₈Cl₂N₂ 283.28 Cyclohexyl, ethyl Not specified (likely pharmaceutical)
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride 477600-68-3 C₁₄H₂₂N₂·2HCl ~290.92 Benzyl, methyl Immunosuppressant synthesis
Azoamidine dihydrochlorides (e.g., 2,2’-azobis variants) Varied Varied 300–400 (estimated) Azo group, aromatic rings Polymerization initiators

Research Findings

Impact of Substituents on Pharmacological Potential

  • Cyclohexyl vs. The benzyl group in the analog (CAS 477600-68-3) offers π-π stacking interactions, favoring binding to enzymes or receptors with aromatic residues .
  • Ethyl vs. Methyl Substituents :

    • The ethyl group provides moderate steric bulk, balancing solubility and membrane permeability.
    • Methyl groups reduce metabolic degradation but may limit interaction surface areas.

Solubility and Stability

  • Both the target compound and (3S,4S)-1-benzyl analog are dihydrochloride salts , ensuring high water solubility for formulation in aqueous systems.
  • Azoamidine dihydrochlorides () leverage salt forms for solubility in industrial processes but lack biocompatibility for therapeutic use .

Therapeutic Implications

  • The (3S,4S)-1-benzyl analog’s role in JAK3 inhibition suggests piperidine amines can be tailored for immunomodulation. The target compound’s cyclohexyl-ethyl motif may suit alternative targets, such as neurotransmitter receptors or ion channels .

Preparation Methods

Preparation of Cyclohexyl-Substituted Piperidine Intermediate

A key intermediate, 1-cyclohexylpiperazine or related piperidine derivatives, is prepared by nucleophilic substitution of cyclohexyl halides (chloride, bromide, or iodide) with protected piperazine or piperidine derivatives under alkaline conditions.

  • Reaction conditions : The reaction is conducted in an organic solvent such as acetonitrile with an inorganic base (potassium carbonate, sodium bicarbonate, or potassium bicarbonate) at reflux temperature for 1-3 hours.
  • Advantages : This method avoids the use of sodium triacetoxyborohydride and sodium hydroxide neutralization, simplifying post-reaction workup by filtration and concentration steps.
  • Example : Cyclohexyl bromide reacts with 1-Boc-piperazine to give 4-Boc-1-cyclohexylpiperazine, which is then deprotected and converted to the hydrochloride salt by reflux with hydrochloric acid in ethanol, followed by filtration and drying to yield the intermediate hydrochloride salt with yields around 93.6%.

Introduction of the Ethyl Group

The ethyl substitution on the nitrogen can be achieved via alkylation reactions:

  • Alkylation approach : The piperidine nitrogen is alkylated using ethyl halides or ethylating agents under controlled conditions, often under inert atmosphere (nitrogen or argon) and with the use of bases such as triethylamine.
  • Protection strategies : Boc or other protecting groups may be used on the piperidine nitrogen to direct selective alkylation.
  • Typical solvents : Dichloromethane or other polar aprotic solvents are employed.
  • Reaction monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are used to monitor reaction progress and confirm product formation.

Formation of the Dihydrochloride Salt

The free base form of N-cyclohexyl-N-ethylpiperidin-3-amine is converted into its dihydrochloride salt by treatment with hydrochloric acid in alcoholic solvents such as ethanol or methanol.

  • Procedure : The free base is dissolved in an organic solvent, and concentrated hydrochloric acid is added slowly with temperature control to avoid excessive heat and gas evolution.
  • Reflux conditions : The mixture is refluxed for several hours (typically 2-4 hours) to ensure complete salt formation.
  • Isolation : After solvent evaporation under reduced pressure, the residue is pulped with isopropanol, cooled, stirred, and filtered to obtain the dihydrochloride salt as a solid.
  • Yield and purity : Yields of over 90% are reported with high purity after filtration and drying.
Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Cyclohexylation Cyclohexyl bromide, 1-Boc-piperazine, K2CO3 Acetonitrile Reflux (80-85 °C) 1-3 hours ~90 Alkaline nucleophilic substitution
Boc deprotection & salt formation 4-Boc-1-cyclohexylpiperazine, HCl, EtOH Ethanol Reflux (~78 °C) 2-4 hours 93.6 Acidic reflux, filtration isolation
Extraction & purification NaOH (pH 12-14), dichloromethane extraction Water, DCM Ambient Multiple extractions - Organic extraction to isolate free base
Ethylation (N-ethylation) Ethyl halide, base (e.g., triethylamine) DCM or CH2Cl2 0 °C to RT 16 hours 80-85 Controlled alkylation, inert atmosphere
Salt formation (final) Free base, HCl Methanol or ethanol Reflux 2-4 hours >90 Dihydrochloride salt formation
  • Avoidance of reductive amination with sodium triacetoxyborohydride reduces complexity and cost.
  • Use of inorganic bases such as potassium carbonate under alkaline conditions improves reaction efficiency and simplifies purification.
  • Controlled addition of hydrochloric acid and temperature management during salt formation prevent side reactions and improve safety.
  • Alkylation steps require inert atmosphere and temperature control to avoid over-alkylation or side reactions.
  • Purification by filtration and recrystallization from isopropanol or similar solvents yields high-purity dihydrochloride salts suitable for pharmaceutical applications.

The preparation of N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride involves a sequence of nucleophilic substitution, selective alkylation, and salt formation steps. Optimized methods emphasize alkaline nucleophilic substitution to form cyclohexyl intermediates, controlled ethylation under inert atmosphere, and careful acidification to yield the dihydrochloride salt with high purity and yield. These methods are supported by detailed patent literature and peer-reviewed synthetic protocols, ensuring robust, scalable, and cost-effective production of this compound.

Q & A

Q. Q1. What are the recommended analytical methods for characterizing N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride?

Answer: Characterization typically involves:

  • Nuclear Magnetic Resonance (NMR): Proton (¹H) and carbon-13 (¹³C) NMR to confirm the cyclohexyl, ethyl, and piperidine moieties. For dihydrochloride salts, ensure detection of NH/amine protons in D₂O or deuterated acidic solvents due to salt formation .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using reversed-phase columns (C18) with UV detection at 210–230 nm. Buffered mobile phases (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) improve resolution .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode to detect [M+H]⁺ and [M+2H]²⁺ ions, confirming molecular weight and chloride counterions .

Q. Q2. How should researchers handle solubility and stability challenges during experimental design?

Answer:

  • Solubility: Optimize in deionized water or PBS (pH 7.4) for biological assays. For organic synthesis, use polar aprotic solvents (e.g., DMF, DMSO) with heating (40–60°C) if required. Note that dihydrochloride salts generally exhibit higher aqueous solubility than free bases .
  • Stability: Store lyophilized powder at –20°C in airtight, desiccated containers. Avoid prolonged exposure to light or humidity, which may degrade the compound or alter crystallinity .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in pharmacological data for this compound?

Answer: Contradictions in potency or selectivity often arise from:

  • Batch Variability: Ensure synthesis reproducibility by validating intermediates (e.g., cyclohexylamine derivatives) via HPLC and NMR. For example, impurities like N-ethylpiperidin-3-amine byproducts (≤0.5%) can skew results .
  • Assay Conditions: Standardize cell-based assays (e.g., cytotoxicity) using matched buffer systems (e.g., 10× PBS) and controls (e.g., human serum). Inconsistent ion concentrations (e.g., Cl⁻) may alter receptor binding .
  • Salt Form Comparisons: Dihydrochloride salts may exhibit different pharmacokinetics (e.g., bioavailability, half-life) compared to free bases or monohydrochlorides. Validate results using parallel studies with matched salt forms .

Q. Q4. What strategies are effective for optimizing the synthesis of this compound?

Answer:

  • Stepwise Functionalization:
    • Piperidine Core Modification: Introduce cyclohexyl and ethyl groups via nucleophilic substitution or reductive amination. Use TCEP or DTT to prevent disulfide formation in amine-rich intermediates .
    • Salt Formation: React the free base with HCl gas in anhydrous ethanol to precipitate the dihydrochloride. Monitor stoichiometry (2:1 HCl:amine molar ratio) to avoid over-acidification .
  • Yield Optimization:
    • Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradients).
    • Final crystallization in ethanol/ether mixtures improves purity (>98%) and crystallinity .

Methodological Considerations

Q. Q5. How can researchers validate target engagement in mechanistic studies?

Answer:

  • Biophysical Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) for targets like GPCRs or ion channels. Gold electrode arrays (TFGAs) enhance signal-to-noise ratios in SPR .
  • Inhibitor Profiling: Compare IC₅₀ values across related compounds (e.g., N-(3-fluorophenyl)piperidin-4-amine hydrochloride) to assess selectivity. Structural analogs with minor substitutions (e.g., cyclohexyl vs. aryl groups) may reveal SAR trends .

Q. Q6. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Answer:

  • Rodent Models: Administer via intravenous (IV) or oral gavage. Monitor plasma concentration-time profiles using LC-MS/MS. Dihydrochloride salts often show higher Cmax and AUC than free bases due to improved solubility .
  • Toxicology: Conduct 14-day repeat-dose studies in rats (e.g., 100–1000 mg/kg). Endpoints include weight loss, organ histopathology, and serum biomarkers (e.g., ALT, creatinine). Note that dihydrochlorides may reduce renal toxicity compared to free bases .

Safety and Compliance

Q. Q7. What safety protocols are critical for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .
  • Waste Disposal: Collect aqueous waste separately and neutralize with 1 M NaOH before disposal. Solid waste must be incinerated by licensed facilities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride
Reactant of Route 2
N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.